molecular formula C13H22N2 B3091221 [(2S)-2-aminopropyl](benzyl)(propan-2-yl)amine CAS No. 1217609-38-5

[(2S)-2-aminopropyl](benzyl)(propan-2-yl)amine

Cat. No.: B3091221
CAS No.: 1217609-38-5
M. Wt: 206.33 g/mol
InChI Key: HZJWXSRXDXATFA-LBPRGKRZSA-N
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Description

(2S)-2-aminopropyl(propan-2-yl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a propyl chain, which is further substituted with benzyl and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing (2S)-2-aminopropyl(propan-2-yl)amine involves the reductive amination of benzylacetone with isopropylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Amidation: : Another synthetic route involves the amidation of benzylacetone with isopropylamine, followed by reduction of the resulting amide using lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of (2S)-2-aminopropyl(propan-2-yl)amine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon or platinum oxide are often used to facilitate the reduction steps, and the reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (2S)-2-aminopropyl(propan-2-yl)amine can undergo oxidation reactions, where the amino group is oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-aminopropyl(propan-2-yl)amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It is also investigated for its effects on enzyme activity and cellular signaling pathways.

Medicine

In medicine, (2S)-2-aminopropyl(propan-2-yl)amine is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs that target neurological disorders.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-aminopropyl(propan-2-yl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target molecules, while the benzyl and propan-2-yl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminopropyl(propan-2-yl)amine: Similar structure but with a phenyl group instead of a benzyl group.

    (2S)-2-aminopropyl(methyl)amine: Similar structure but with a methyl group instead of a propan-2-yl group.

    (2S)-2-aminopropyl(ethyl)amine: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

(2S)-2-aminopropyl(propan-2-yl)amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both benzyl and propan-2-yl groups enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-1-N-benzyl-1-N-propan-2-ylpropane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-11(2)15(9-12(3)14)10-13-7-5-4-6-8-13/h4-8,11-12H,9-10,14H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJWXSRXDXATFA-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(CC1=CC=CC=C1)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2S)-2-aminopropyl](benzyl)(propan-2-yl)amine
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[(2S)-2-aminopropyl](benzyl)(propan-2-yl)amine

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